N-Phenylpyrrolidine-1-sulfonamide
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Overview
Description
N-Phenylpyrrolidine-1-sulfonamide: is an organosulfur compound characterized by the presence of a sulfonamide group attached to a pyrrolidine ring with a phenyl substituent. This compound is part of a broader class of sulfonamides, which have significant applications in pharmaceuticals, agrochemicals, and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidative Coupling of Thiols and Amines: One of the efficient methods for synthesizing sulfonamides involves the oxidative coupling of thiols and amines.
S-N Coupling: Another method involves the direct coupling of sulfonic acids or their sodium salts with amines under microwave irradiation.
Industrial Production Methods: Industrial production of N-Phenylpyrrolidine-1-sulfonamide typically involves the use of readily available low-cost commodity chemicals such as thiols and amines. The process is optimized to ensure high yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidative Reagents: Hydrogen peroxide (H₂O₂), sulfuryl chloride (SOCl₂), and N-chlorosuccinimide (NCS) are commonly used in oxidation reactions.
Substitution Reagents: Various amines and sodium azide are used in substitution reactions.
Major Products: The major products formed from these reactions include sulfonyl chlorides and sulfonyl azides, which are valuable intermediates in organic synthesis .
Scientific Research Applications
N-Phenylpyrrolidine-1-sulfonamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-Phenylpyrrolidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. Sulfonamides are known to inhibit bacterial enzyme dihydropteroate synthetase, which is crucial for folate synthesis in bacteria . This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents .
Comparison with Similar Compounds
Sulfonimidates: These compounds share a similar sulfur-nitrogen bond structure and are used as intermediates in the synthesis of other organosulfur compounds.
Pyrrolidine Derivatives: Compounds such as pyrrolizines and pyrrolidine-2,5-diones are structurally related and have similar applications in medicinal chemistry.
Uniqueness: N-Phenylpyrrolidine-1-sulfonamide is unique due to its specific combination of a sulfonamide group with a pyrrolidine ring and a phenyl substituent. This structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C10H14N2O2S |
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Molecular Weight |
226.30 g/mol |
IUPAC Name |
N-phenylpyrrolidine-1-sulfonamide |
InChI |
InChI=1S/C10H14N2O2S/c13-15(14,12-8-4-5-9-12)11-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2 |
InChI Key |
UBFFWQNKFRRZHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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